molecular formula C12H20O4Sn B13352409 Bis(acetylacetonato)dimethylstannane

Bis(acetylacetonato)dimethylstannane

Cat. No.: B13352409
M. Wt: 346.99 g/mol
InChI Key: WDJUXYVDERKBAJ-UHFFFAOYSA-N
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Description

Bis(acetylacetonato)dimethylstannane is a coordination complex derived from the acetylacetonate anion and dimethylstannane. This compound is part of the broader family of metal acetylacetonates, which are known for their stability and versatility in various chemical applications. The acetylacetonate ligand, often abbreviated as “acac,” forms a chelate ring with the metal center, providing stability to the complex.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(acetylacetonato)dimethylstannane typically involves the reaction of dimethylstannane with acetylacetone in the presence of a base. The base facilitates the deprotonation of acetylacetone, allowing it to coordinate with the tin center. The general reaction can be represented as follows:

Sn(CH3)2+2HacacSn(acac)2+2CH4\text{Sn(CH}_3\text{)}_2 + 2 \text{Hacac} \rightarrow \text{Sn(acac)}_2 + 2 \text{CH}_4 Sn(CH3​)2​+2Hacac→Sn(acac)2​+2CH4​

In this reaction, dimethylstannane (Sn(CH₃)₂) reacts with acetylacetone (Hacac) to form this compound (Sn(acac)₂) and methane (CH₄) as a byproduct.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Bis(acetylacetonato)dimethylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tin complexes.

    Reduction: Reduction reactions can convert the tin center to a lower oxidation state.

    Substitution: Ligand substitution reactions can replace the acetylacetonate ligands with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.

    Substitution: Ligand substitution can be achieved using various ligands under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin(IV) complexes, while reduction may produce tin(II) complexes.

Scientific Research Applications

Bis(acetylacetonato)dimethylstannane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other tin complexes and as a catalyst in organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug development.

    Industry: It is used in the production of materials with specific properties, such as coatings and polymers.

Mechanism of Action

The mechanism of action of bis(acetylacetonato)dimethylstannane involves the coordination of the acetylacetonate ligands to the tin center. This coordination stabilizes the tin center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Bis(acetylacetonato)zinc(II): Similar coordination complex with zinc instead of tin.

    Bis(acetylacetonato)copper(II): Copper-based coordination complex with similar stability and reactivity.

    Bis(acetylacetonato)nickel(II): Nickel-based complex with distinct chemical properties.

Uniqueness

Bis(acetylacetonato)dimethylstannane is unique due to the presence of the tin center, which imparts specific chemical properties and reactivity. Compared to other metal acetylacetonates, it offers distinct advantages in certain catalytic and synthetic applications.

Properties

Molecular Formula

C12H20O4Sn

Molecular Weight

346.99 g/mol

IUPAC Name

carbanide;pentane-2,4-dione;tin(4+)

InChI

InChI=1S/2C5H7O2.2CH3.Sn/c2*1-4(6)3-5(2)7;;;/h2*3H,1-2H3;2*1H3;/q4*-1;+4

InChI Key

WDJUXYVDERKBAJ-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Sn+4]

Origin of Product

United States

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